molecular formula C16H24BBrN2O4 B8098546 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester

2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester

Cat. No.: B8098546
M. Wt: 399.1 g/mol
InChI Key: YROKEIOHXXCJQD-UHFFFAOYSA-N
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Description

2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester is a complex organic compound that features a pyridine ring substituted with a boronic acid group and a pinacol ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester typically involves multiple steps, starting with the bromination of pyridine derivatives followed by the introduction of the boronic acid group. The pinacol ester moiety is then added through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents would be tailored to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the boronic acid group to other oxidation states.

  • Reduction: Reduction of the bromine atom or other functional groups.

  • Substitution: Replacement of the bromine atom with other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve reducing agents such as lithium aluminum hydride.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield boronic acids or borates.

  • Reduction can produce bromo-pyridines or other reduced derivatives.

  • Substitution can result in various substituted pyridines.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is used as a building block for the construction of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Biology: The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester exerts its effects depends on its specific application. In cross-coupling reactions, it typically acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group to another molecule.

Molecular Targets and Pathways:

  • In biological systems, it may target enzymes or receptors involved in specific biochemical pathways.

  • In synthetic chemistry, it targets the formation of carbon-carbon bonds through transition metal-catalyzed reactions.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in various cross-coupling reactions.

  • Pyridine Derivatives: Other bromo-pyridines and pyridine-based compounds with different substituents.

Uniqueness: 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in both synthetic chemistry and biological research.

Properties

IUPAC Name

tert-butyl N-[6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-9-10(8-11(18)19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKEIOHXXCJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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